![molecular formula C17H16N2O4S B2604133 N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine CAS No. 855714-89-5](/img/structure/B2604133.png)
N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine
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Description
N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. This compound belongs to the family of oxazoles and is synthesized through a multi-step process.
Scientific Research Applications
Natural Product Synthesis
The intramolecular Diels-Alder furan (IMDAF) reaction is a versatile pericyclic reaction used for the regio- and stereoselective synthesis of 6-membered carbocyclic and heterocyclic rings. In the IMDAF reaction, a compound containing a furan moiety (acting as the diene) undergoes an intramolecular cycloaddition with a tethered dienophile, forming a tricyclic oxabicyclo[2.2.1] cycloadduct. This reaction has found utility as a key step in the total synthesis of complex natural products .
Palladium-Catalyzed Tandem Processes
In recent studies, furfural derivatives (including furan moieties) have been explored in tandem processes. For instance, 1-(furan-2-yl)-5-methylhexan-3-ol was synthesized with high yield using a Pd-catalyzed tandem reaction . This highlights the compound’s potential in sustainable catalysis.
Antitumor Agents
Phthalazine derivatives, which share structural features with our compound, have shown significant antitumor activity. The presence of hydrazide groups in these derivatives contributes to their bioactivity . Investigating similar properties in our compound could be promising.
properties
IUPAC Name |
2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-3-10-18-16-17(19-15(23-16)14-5-4-11-22-14)24(20,21)13-8-6-12(2)7-9-13/h3-9,11,18H,1,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBNSOGYTODFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-(furan-2-yl)-4-tosyloxazol-5-amine |
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